N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide
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Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the thiazole moiety via condensation reactions.
- Functionalization with fluorophenyl groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents. Examples are:
- 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide.
- 1-(4-methoxyphenyl)-3-(3-fluorophenyl)-1H-pyrazole-4-carboxamide.
Uniqueness
The uniqueness of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other pyrazole derivatives.
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O2S/c22-16-5-1-3-14(9-16)11-27-12-18(19(28)25-21-24-7-8-30-21)20(26-27)29-13-15-4-2-6-17(23)10-15/h1-6,9-10,12H,7-8,11,13H2,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMHIBVYBCNOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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